(2-(Methoxymethoxy)-5-pentylphenyl)boronic acid

Description

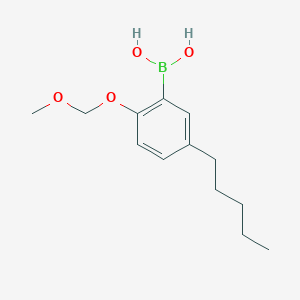

(2-(Methoxymethoxy)-5-pentylphenyl)boronic acid is an organoboronic acid featuring a phenyl ring substituted with a methoxymethoxy (-OCH2OCH3) group at the ortho position (C2) and a pentyl (-C5H11) chain at the para position (C5). The boronic acid (-B(OH)2) group at C1 enables its use in Suzuki-Miyaura cross-coupling reactions and as a functional motif in enzyme inhibition, sensor development, and drug design .

Properties

CAS No. |

829666-60-6 |

|---|---|

Molecular Formula |

C13H21BO4 |

Molecular Weight |

252.12 g/mol |

IUPAC Name |

[2-(methoxymethoxy)-5-pentylphenyl]boronic acid |

InChI |

InChI=1S/C13H21BO4/c1-3-4-5-6-11-7-8-13(18-10-17-2)12(9-11)14(15)16/h7-9,15-16H,3-6,10H2,1-2H3 |

InChI Key |

DXGXLRAUACCRLP-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC(=C1)CCCCC)OCOC)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Methoxymethoxy)-5-pentylphenyl)boronic acid typically involves the reaction of 2-(methoxymethoxy)-5-pentylphenyl bromide with a boronic acid derivative. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2-(Methoxymethoxy)-5-pentylphenyl)boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

Oxidation: Phenols or quinones.

Reduction: Boronate esters or alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: (2-(Methoxymethoxy)-5-pentylphenyl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Biology: In biological research, boronic acids are known for their ability to bind to diols, making them useful in the development of sensors for glucose and other carbohydrates.

Medicine: Boronic acids have been explored for their potential in drug development, particularly as enzyme inhibitors. They can inhibit proteases and other enzymes by forming reversible covalent bonds with active site residues.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable boron-carbon bonds.

Mechanism of Action

The mechanism of action of (2-(Methoxymethoxy)-5-pentylphenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. This property is particularly useful in enzyme inhibition, where the boronic acid group can interact with active site residues, leading to the inhibition of enzyme activity. The compound can also participate in various chemical reactions, such as cross-coupling, by forming transient intermediates that facilitate the formation of new bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Table 1: Structural Variations and Key Properties

*Note: Molecular weight for the pentyl variant can be estimated as ~280–300 g/mol based on structural analogs.

Key Observations :

- Positional Isomerism : The methoxymethoxy group at C2 (target compound) vs. C4 ([4-(Methoxymethoxy)phenyl]boronic acid) alters electronic and steric profiles. C2 substitution may enhance steric hindrance in cross-coupling reactions compared to C4 .

- Fluorinated vs.

- Biological Activity: The HDAC inhibitor [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid () demonstrates that methoxy-ether substituents improve fungal inhibition efficacy. The pentyl chain in the target compound may further optimize binding kinetics in similar applications .

Table 2: Comparative Inhibitory Profiles

Key Observations :

- Boronic acids with methoxy-ether substituents (e.g., ) exhibit strong HDAC inhibition, suggesting the target compound’s methoxymethoxy group may confer similar advantages .

- Aliphatic chains (e.g., pentyl) may enhance proteasome inhibition selectivity. indicates that boronic acids with aliphatic moieties (e.g., MG-132) are antagonized by EGCG, implying unique binding modes compared to aromatic analogs .

Physicochemical Properties

- In contrast, trifluoromethyl () or methoxy groups () balance lipophilicity and polarity .

- Solubility : The methoxymethoxy group may improve aqueous solubility compared to purely aliphatic chains, but the pentyl group could counteract this, necessitating formulation optimization.

Biological Activity

(2-(Methoxymethoxy)-5-pentylphenyl)boronic acid is a specialized organoboron compound notable for its unique structural features, including a methoxymethoxy group and a pentyl chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug design and development. This article delves into its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a substituted phenyl ring, which enhances its ability to interact with biological macromolecules. The methoxymethoxy and pentyl substituents contribute to its solubility and interaction profile compared to simpler boronic acids.

| Feature | Description |

|---|---|

| Chemical Formula | C₁₅H₁₈BNaO₃ |

| Molecular Weight | 270.1 g/mol |

| Functional Groups | Boronic acid, methoxymethoxy, pentyl |

Biological Activities

Research indicates that boronic acids often exhibit significant biological activities, including:

- Anticancer Activity : Studies have shown that similar boronic compounds can inhibit the growth of cancer cells while maintaining the viability of healthy cells. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against prostate cancer cells, with cell viability dropping significantly at certain concentrations .

- Antimicrobial Properties : Boronic acids have been tested for their antimicrobial efficacy against various pathogens. In particular, compounds with similar structures have shown activity against Staphylococcus aureus and other microorganisms, with inhibition zones ranging from 7 to 13 mm .

- Antioxidant Activity : Some boronic acid derivatives exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems. The antioxidant activity of related compounds was evaluated using methods such as DPPH and ABTS assays .

Anticancer Studies

In a study examining the cytotoxic effects of boronic compounds on prostate cancer cells (PC-3), it was found that certain derivatives reduced cell viability significantly while preserving healthy cell lines. The concentration-dependent effects were assessed using the MTS assay, revealing that at 5 µM, cell viability dropped to approximately 33% for cancer cells while remaining at 71% for healthy cells .

Antimicrobial Assessment

Another study evaluated the antimicrobial properties of several boronic-acid-based ligands against various bacterial strains. The results indicated effective inhibition of growth in pathogenic bacteria, particularly MRSA, highlighting the potential of these compounds in developing new antimicrobial agents .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Boronic acids can form reversible covalent bonds with enzymes, particularly those involved in metabolic pathways. This property makes them valuable in designing inhibitors for therapeutic applications.

- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways that are crucial for various physiological processes.

- Nucleic Acid Interaction : There is potential for these compounds to interact with DNA or RNA, affecting gene expression and replication processes .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of functional groups essential for its biological activity. The ability to modify the structure further enhances its applicability in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.